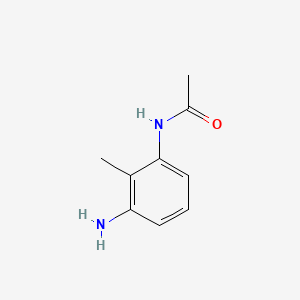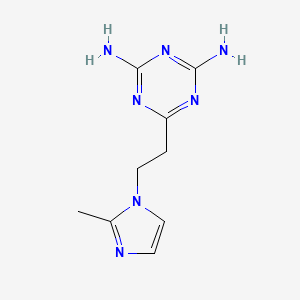
N-Ethyl-1-adamantanamine
Vue d'ensemble
Description
N-Ethyl-1-adamantanamine, also known as N-ethyladamantan-1-amine, is a compound with the molecular formula C12H21N . It has a molecular weight of 179.30 g/mol . The IUPAC name for this compound is N-ethyladamantan-1-amine .
Synthesis Analysis
The synthesis of adamantane derivatives, including N-Ethyl-1-adamantanamine, often involves the use of a click silylation approach . The synthetic challenge in N-linking two diamondoid fragments is undoubtedly the steric hindrance, since each fragment is considerably sterically hindered .
Molecular Structure Analysis
The InChI code for N-Ethyl-1-adamantanamine is InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3 . The Canonical SMILES for this compound is CCNC12CC3CC(C1)CC(C3)C2 .
Physical And Chemical Properties Analysis
N-Ethyl-1-adamantanamine has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 12 Ų . The compound has a complexity of 168 .
Applications De Recherche Scientifique
Pharmacological Profile and Potential Therapeutic Applications
Neuroprotective Properties
N-Ethyl-1-adamantanamine, along with other adamantane derivatives like amantadine and memantine, has been extensively studied for its neuroprotective effects. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The pharmacological potential of adamantane derivatives, particularly 1-fluoro- and 1-phosphonic acid adamantane derivatives, has been found to exceed those of well-known treatments like amantadine and memantine, highlighting new avenues for research in neuroprotection and the treatment of neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Mécanisme D'action
Biochemical Pathways
Given the structural similarity to adamantane derivatives, it may influence pathways related to these compounds
Pharmacokinetics
The compound is known to be a hydrochloride salt , which may influence its solubility and absorption. The compound’s molecular weight is 215.77 , which could potentially affect its distribution and metabolism. More detailed studies are needed to fully understand the pharmacokinetics of N-ethyladamantan-1-amine.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how N-ethyladamantan-1-amine interacts with its targets and exerts its effects. For instance, the compound is known to have a melting point of 319-324°C , which could potentially influence its stability under different environmental conditions.
Safety and Hazards
N-Ethyl-1-adamantanamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Orientations Futures
Adamantane derivatives, including N-Ethyl-1-adamantanamine, have promising applications in the field of targeted drug delivery and surface recognition . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
N-ethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGWVBRICYCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958369 | |
| Record name | N-Ethyladamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3717-44-0 | |
| Record name | N-Ethyltricyclo[3.3.1.13,7]decan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanamine, N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyladamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















